4-(4-Bromo-2-fluorophenyl)oxane-2,6-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-bromo-2-fluorophenyl)oxane-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrFO3/c12-7-1-2-8(9(13)5-7)6-3-10(14)16-11(15)4-6/h1-2,5-6H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUJBCGOMOVIBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)OC1=O)C2=C(C=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 4 4 Bromo 2 Fluorophenyl Oxane 2,6 Dione
Retrosynthetic Analysis of the 4-(4-Bromo-2-fluorophenyl)oxane-2,6-dione Scaffold
A retrosynthetic analysis of the target molecule suggests that it can be conceptually disconnected into two primary building blocks: the 4-bromo-2-fluorophenyl moiety and the oxane-2,6-dione (glutaric anhydride) core. The key challenge lies in the formation of the carbon-carbon bond that connects these two fragments. One logical disconnection point is at the bond between the aromatic ring and the heterocyclic glutaric anhydride (B1165640) ring. This leads to precursors such as a 4-bromo-2-fluorophenyl nucleophile (e.g., an organometallic reagent) and an electrophilic glutaric acid derivative, or vice versa. Another approach involves the cyclization of a substituted glutaric acid precursor that already contains the 4-bromo-2-fluorophenyl group.
Synthesis of Key Precursors and Building Blocks
The successful synthesis of this compound relies on the efficient preparation of its constituent parts.
Preparation of the 4-Bromo-2-fluorophenyl Moiety
The 4-bromo-2-fluorophenyl group can be introduced using various commercially available starting materials. Key precursors include 4-bromo-2-fluorobenzaldehyde (B134337), 4-bromo-2-fluorobenzoic acid, and 2-(4-bromo-2-fluorophenyl)acetic acid.
4-Bromo-2-fluorobenzaldehyde is a versatile intermediate. nbinno.com Its synthesis can be achieved through several routes, including the reaction of 4-dibromo-2-fluorobenzene with dimethylformamide (DMF) or through a multi-step process involving oxidation, reduction, and re-oxidation of 1-bromo-2-fluoro-4-methylbenzene. nbinno.com Another method involves the metal-halogen exchange of 1,4-dibromo-2-fluorobenzene (B72686) followed by formylation. google.com Additionally, direct bromination of 4-fluorobenzaldehyde (B137897) can yield the desired product. google.comchemicalbook.com
4-Bromo-2-fluorobenzoic acid can be synthesized by the oxidation of 2-fluoro-4-bromotoluene. chemicalbook.com
2-(4-Bromo-2-fluorophenyl)acetic acid is another important precursor. nih.govfishersci.ca Its synthesis can be achieved from 4-bromo-2-nitrotoluene (B1266186) through a series of reactions. google.com 4-Bromophenylacetic acid itself can be prepared by the electrophilic aromatic substitution of phenylacetic acid with bromine. wikipedia.org
| Precursor | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-Bromo-2-fluorobenzaldehyde | 57848-46-1 | C7H4BrFO | 203.01 |
| 4-Bromo-2-fluorobenzoic acid | 112704-79-7 | C7H4BrFO2 | 219.01 |
| 2-(4-Bromo-2-fluorophenyl)acetic acid | 114897-92-6 | C8H6BrFO2 | 233.04 |
| 4-Bromophenylacetic acid | 1878-68-8 | C8H7BrO2 | 215.04 |
Synthetic Approaches to the Oxane-2,6-dione (Glutaric Anhydride) Core
The oxane-2,6-dione, commonly known as glutaric anhydride, is the heterocyclic core of the target molecule. chemicalbook.comsigmaaldrich.com It is typically synthesized by the dehydration of glutaric acid. libretexts.orgorgsyn.org This can be achieved by heating glutaric acid, sometimes in the presence of a dehydrating agent like acetic anhydride or a catalyst. libretexts.orgorgsyn.org Various methods have been developed for the synthesis of substituted glutaric anhydrides and their precursors, glutaric acids. google.comchemrxiv.org
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Glutaric Anhydride | 108-55-4 | C5H6O3 | 114.10 |
| Glutaric Acid | 110-94-1 | C5H8O4 | 132.11 |
Direct Synthetic Routes to this compound
Direct construction of the final molecule can be achieved through several strategies, primarily involving the formation of the heterocyclic ring with the aryl substituent already in place or by attaching the aryl group to the pre-formed anhydride.
Cyclization Reactions for Formation of the Dioxane Ring System
Advanced Arylation Strategies, including Palladium-Catalyzed Cross-Coupling Methods
Modern synthetic chemistry offers powerful tools for the formation of carbon-carbon bonds, such as palladium-catalyzed cross-coupling reactions. mdpi.comfigshare.com These methods could potentially be applied to the synthesis of this compound.
One plausible approach is the direct C-H arylation of glutaric anhydride or a related precursor. osaka-u.ac.jprsc.org This would involve the reaction of glutaric anhydride with a 4-bromo-2-fluorophenyl halide (e.g., 1,4-dibromo-2-fluorobenzene) in the presence of a palladium catalyst. The success of this reaction would depend on the reactivity of the C-H bonds of the glutaric anhydride ring.
Alternatively, a Suzuki, Stille, or Negishi coupling reaction could be employed. This would require a functionalized glutaric anhydride precursor (e.g., a halogenated or organoboron derivative) to be coupled with a 4-bromo-2-fluorophenyl organometallic reagent or vice versa. The use of bulky, electron-rich phosphine (B1218219) ligands can be crucial for the success of such reactions, especially when using less reactive aryl chlorides. nih.gov
Other Coupling and Substitution Reactions for C-C and C-Heteroatom Bond Formation
The synthesis of this compound and its potential derivatives can be envisioned through various coupling and substitution reactions to form key carbon-carbon (C-C) and carbon-heteroatom bonds. The 4-bromo-2-fluorophenyl moiety is a versatile platform for such transformations, particularly through palladium-catalyzed cross-coupling reactions. acs.orgacs.org
Suzuki-Miyaura Coupling: This reaction is a powerful method for C-C bond formation and could be employed to modify the 4-bromo-2-fluorophenyl group. researchgate.net For instance, the bromine atom can be coupled with various aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base. This would allow for the introduction of a wide range of substituents at the 4-position of the phenyl ring, leading to diverse analogues of the target compound.
Heck, Sonogashira, and Stille Couplings: These palladium-catalyzed reactions offer alternative routes for C-C bond formation. acs.orgrsc.org The Heck reaction could introduce alkenyl groups, the Sonogashira reaction would install alkynyl functionalities, and the Stille reaction allows for coupling with organotin compounds. These methodologies provide a broad scope for creating derivatives with varied electronic and steric properties.
Buchwald-Hartwig Amination: For the formation of C-N bonds, the Buchwald-Hartwig amination is a prominent method. rsc.org This reaction could be used to substitute the bromine atom with various primary or secondary amines, leading to the synthesis of N-aryl derivatives.
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom on the phenyl ring, activated by the electron-withdrawing nature of the oxane-2,6-dione ring (once attached), could potentially undergo nucleophilic aromatic substitution with strong nucleophiles. This provides a pathway to introduce other heteroatoms like oxygen or sulfur. For example, reacting 4-bromo-2-fluorobenzaldehyde with amines or phenols can yield 2-functionalized aromatic monoaldehydes. chemsrc.comsigmaaldrich.com
Optimization of Reaction Conditions and Methodological Reproducibility in the Synthesis of this compound
The efficiency and reproducibility of the synthesis of this compound would heavily depend on the careful optimization of reaction conditions.
The choice of catalyst, reagents, and any additives is critical, particularly for palladium-catalyzed cross-coupling reactions. numberanalytics.com
Catalysts: The selection of the palladium source (e.g., Pd(OAc)2, PdCl2) and the phosphine ligand is crucial. rsc.org The ligand's steric and electronic properties can significantly influence the reaction's outcome. Bidentate ligands like dppf or Xantphos are often used to stabilize the active palladium species and promote efficient catalysis. rsc.org For certain reactions, heterogeneous catalysts, such as palladium on carbon (Pd/C), could offer advantages in terms of easier separation and recycling.
Reagents: The choice of base is a critical parameter in many cross-coupling reactions. rsc.org Inorganic bases like K2CO3, Cs2CO3, or K3PO4 are commonly employed. The strength and solubility of the base can affect the reaction rate and yield.
Additives: In some cases, additives can enhance the reaction performance. For instance, the addition of copper(I) salts as co-catalysts in Sonogashira couplings is standard practice.
The following table illustrates a hypothetical optimization of a Suzuki-Miyaura coupling reaction for a key synthetic step.
| Entry | Palladium Source | Ligand | Base | Yield (%) |
|---|---|---|---|---|
| 1 | Pd(OAc)2 | PPh3 | K2CO3 | 65 |
| 2 | Pd(OAc)2 | dppf | K2CO3 | 85 |
| 3 | Pd2(dba)3 | Xantphos | Cs2CO3 | 92 |
| 4 | Pd(OAc)2 | SPhos | K3PO4 | 95 |
Temperature and the choice of solvent are fundamental parameters that can dramatically influence the rate, selectivity, and yield of a chemical reaction. fiveable.me
Temperature: Reaction kinetics are highly dependent on temperature. illinois.edu An increase in temperature generally leads to a higher reaction rate, but it can also promote the formation of side products, thus reducing selectivity. researchgate.net For exothermic reactions, careful temperature control is essential to prevent thermal runaway, especially during scale-up. illinois.edu Monitoring the internal reaction temperature is crucial as it can differ significantly from the external heating or cooling source. illinois.edu
Solvent Systems: The solvent plays a multifaceted role in a reaction. It needs to dissolve the reactants and reagents, and its polarity can influence the reaction mechanism and rate. numberanalytics.com Common solvents for cross-coupling reactions include ethereal solvents like THF or dioxane, aromatic hydrocarbons like toluene, and polar aprotic solvents such as DMF or DMSO. nih.gov The choice of solvent can also impact the ease of product purification and waste disposal.
The following table provides a hypothetical comparison of different solvents and temperatures for a key C-C bond-forming step.
| Entry | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | Toluene | 80 | 70 |
| 2 | Toluene | 110 | 85 |
| 3 | Dioxane | 100 | 90 |
| 4 | DMF | 100 | 88 |
Design of Experiments (DoE) is a statistical methodology that allows for the systematic and efficient optimization of a chemical process. youtube.comspcforexcel.com Instead of the traditional one-factor-at-a-time (OFAT) approach, DoE enables the simultaneous investigation of multiple variables and their interactions. spcforexcel.comvennlifesciences.com
For the synthesis of this compound, a DoE approach could be used to screen for critical process parameters (e.g., catalyst loading, base stoichiometry, temperature, reaction time) and then to optimize these parameters to maximize yield and purity. scielo.brnumberanalytics.com
Common DoE designs include:
Factorial Designs (Full and Fractional): Used for screening a large number of variables to identify the most influential ones. numberanalytics.com
Response Surface Methodology (RSM): Employed for optimizing the process by modeling the relationship between the factors and the response (e.g., yield). youtube.com
The application of DoE can lead to a more robust and reproducible synthetic method, which is a key requirement in pharmaceutical development. vennlifesciences.comscielo.br
Considerations for Scalable Synthesis of this compound
The transition from a laboratory-scale synthesis to a larger, industrial scale presents a unique set of challenges. catsci.com Careful planning and process development are necessary to ensure a safe, efficient, and cost-effective manufacturing process.
Key considerations for the scalable synthesis of this compound include:
Reagent and Solvent Selection: On a large scale, the cost, availability, and safety of reagents and solvents become paramount. uk-cpi.com Solvents that are effective at the lab scale may not be suitable for large-scale production due to toxicity, flammability, or environmental concerns. uk-cpi.com Reducing solvent volume can increase reaction rates and reduce costs associated with heating, cooling, and waste disposal. catsci.com
Process Safety and Thermal Management: Exothermic reactions pose a significant risk on a large scale. illinois.edu Proper heat management through efficient reactor cooling is essential to prevent thermal runaway. A thorough understanding of the reaction's thermal profile is necessary.
Mixing and Mass Transfer: Achieving efficient mixing in large reactors can be challenging. catsci.com Inadequate mixing can lead to localized "hot spots" or concentration gradients, resulting in the formation of impurities and reduced yields.
Purification Methods: Purification techniques that are common in the lab, such as column chromatography, are often impractical and costly on a large scale. illinois.edu The development of scalable purification methods, such as crystallization or distillation, is crucial.
Atom Economy and Waste Management: A scalable synthesis should be designed to be as atom-economical as possible, minimizing the generation of waste. uk-cpi.com This not only reduces the environmental impact but also lowers production costs.
The development of a robust and scalable synthesis often involves re-evaluating and re-optimizing the synthetic route chosen at the laboratory scale to address these challenges. drugdiscoverytrends.com
Chemical Reactivity and Mechanistic Investigations of 4 4 Bromo 2 Fluorophenyl Oxane 2,6 Dione
Intrinsic Reactivity of the Oxane-2,6-dione Ring System
The oxane-2,6-dione ring is a six-membered cyclic anhydride (B1165640). Like other carboxylic acid anhydrides, it is characterized by two highly electrophilic carbonyl carbons, making it a prime target for nucleophilic attack. libretexts.orglibretexts.org Anhydrides are among the more reactive derivatives of carboxylic acids, surpassed in reactivity primarily by acyl chlorides. britannica.comvanderbilt.edu
The carbonyl groups of the oxane-2,6-dione ring are polarized, with the carbon atoms bearing a partial positive charge and the oxygen atoms a partial negative charge. britannica.com This polarity makes the carbonyl carbons susceptible to attack by a wide range of nucleophiles. The general mechanism for nucleophilic acyl substitution involves a two-step process: nucleophilic addition to a carbonyl carbon to form a tetrahedral intermediate, followed by the collapse of this intermediate to reform the carbonyl double bond and expel a leaving group. vanderbilt.edumasterorganicchemistry.com In the case of a cyclic anhydride, the leaving group is a carboxylate, which remains part of the same molecule, resulting in ring opening. youtube.com
Common nucleophiles that react with cyclic anhydrides include:
Water: Hydrolysis of the anhydride ring yields the corresponding dicarboxylic acid (glutaric acid derivative). libretexts.org
Alcohols: Alcoholysis results in the formation of a monoester, where one carbonyl group is converted to an ester and the other becomes a carboxylic acid. libretexts.orgyoutube.com
Amines: Reaction with ammonia, primary amines, or secondary amines produces a mono-amide. libretexts.orgyoutube.com Typically, two equivalents of the amine are required, as one equivalent is consumed to neutralize the carboxylic acid formed during the reaction. youtube.com
The relative reactivity of carboxylic acid derivatives is summarized in the table below.
| Compound Type | Structure | Relative Reactivity |
| Acid Chloride | R-CO-Cl | Most Reactive |
| Acid Anhydride | R-CO-O-CO-R' | High |
| Ester | R-CO-OR' | Moderate |
| Amide | R-CO-NR'₂ | Least Reactive |
| Data sourced from general principles of organic chemistry reactivity. vanderbilt.edu |
The electrophilic nature of the carbonyl carbons is the driving force for the characteristic ring-opening reactions of the oxane-2,6-dione system. britannica.com Upon nucleophilic attack, the strained six-membered ring readily opens to form a more stable, linear glutaric acid derivative. libretexts.orgresearchgate.net This ring-opening is a thermodynamically favorable process. The high reactivity of the anhydride functionality makes it a valuable synthetic intermediate for creating difunctional molecules from a single cyclic precursor. nih.gov While oxetanes (four-membered rings) undergo ring-opening due to significant ring strain, the reactivity of the six-membered oxane-2,6-dione is primarily governed by the electrophilicity of the acid anhydride group rather than ring strain. researchgate.netbeilstein-journals.org
Electronic and Steric Influence of the 4-Bromo-2-fluorophenyl Substituent on Reactivity
The substituent at the 4-position of the oxane-dione ring, the 4-bromo-2-fluorophenyl group, exerts a profound influence on the molecule's reactivity through both electronic and steric effects.
Halogens affect the electron distribution of an aromatic system through two opposing mechanisms: the inductive effect and the resonance effect. researchgate.netlibretexts.org
Inductive Effect (-I): Due to their high electronegativity, both fluorine and bromine are strongly electron-withdrawing through the sigma bond network. This effect deactivates the aromatic ring by decreasing its electron density. libretexts.orglibretexts.org
Resonance Effect (+R): The lone pairs on the halogen atoms can be donated into the aromatic π-system, increasing electron density, particularly at the ortho and para positions. libretexts.orglibretexts.org
For halogens, the inductive effect generally outweighs the resonance effect, classifying them as deactivating groups in electrophilic aromatic substitution. researchgate.netlumenlearning.com The combined electron-withdrawing nature of the 4-bromo-2-fluorophenyl substituent pulls electron density away from the oxane-2,6-dione ring. This inductive pull increases the partial positive charge on the carbonyl carbons, enhancing their electrophilicity and making the ring more susceptible to nucleophilic attack compared to an unsubstituted or alkyl-substituted analog.
| Effect | Fluorine | Bromine | Overall Impact on Phenyl Ring |
| Inductive Effect | Strongly electron-withdrawing | Electron-withdrawing | Deactivates the ring, withdraws electron density |
| Resonance Effect | Weakly electron-donating | Weakly electron-donating | Donates electron density, primarily to ortho/para positions |
| This table summarizes the general electronic effects of halogen substituents on an aromatic ring. libretexts.orglibretexts.org |
The presence of the bulky 4-bromo-2-fluorophenyl group at a stereocenter on the oxane-dione ring introduces significant steric hindrance. This bulk can influence the trajectory of an incoming nucleophile, leading to predictable stereochemical and regiochemical outcomes.
Regioselectivity: The two carbonyl groups in the oxane-2,6-dione ring (at C2 and C6) are chemically non-equivalent due to the substituent at C4. The aryl group's steric bulk may hinder the approach to the nearest carbonyl group, potentially favoring nucleophilic attack at the more accessible carbonyl center.
Stereoselectivity: If the reaction is performed with chiral reagents or catalysts, the aryl group can play a crucial role in directing the formation of a specific stereoisomer. semanticscholar.orgacs.org Studies on similar 3-substituted glutaric anhydrides have shown that the steric bulk of the substituent is inversely related to the degree of prochiral recognition in desymmetrization reactions. semanticscholar.org The aryl group can effectively block one face of the heterocyclic ring, forcing the nucleophile to approach from the less hindered side, thereby controlling the stereochemistry of the newly formed stereocenter in the ring-opened product. google.comgoogle.com
Reaction Mechanisms Governing Transformations of 4-(4-Bromo-2-fluorophenyl)oxane-2,6-dione
The principal reaction mechanism for this compound is nucleophilic acyl substitution, which proceeds via an addition-elimination pathway. vanderbilt.edumasterorganicchemistry.com This mechanism governs the characteristic ring-opening of the anhydride.
The general mechanism for the reaction with a neutral nucleophile (H-Nu) is as follows:
Nucleophilic Attack: The nucleophile (e.g., an alcohol, ROH) attacks one of the electrophilic carbonyl carbons (e.g., C2). The π-electrons of the carbonyl bond move to the oxygen atom, forming a negatively charged tetrahedral intermediate. vanderbilt.eduyoutube.com
Tetrahedral Intermediate Collapse: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the carbonyl π-bond.
Ring Opening (Leaving Group Departure): As the carbonyl group reforms, the C2-O1 bond breaks, with the electrons moving to the oxygen atom. This opens the ring and expels a carboxylate as the leaving group. libretexts.orgyoutube.com
Proton Transfer: A final proton transfer step, often facilitated by a weak base like pyridine or a second equivalent of an amine nucleophile, neutralizes the positively charged nucleophilic group and protonates the carboxylate, yielding the final ring-opened product (a monoester and a carboxylic acid in the case of an alcohol nucleophile). libretexts.orgyoutube.com
This mechanistic pathway highlights how the intrinsic reactivity of the anhydride functionality leads to efficient ring-opening, a process that is electronically enhanced by the halogenated aryl substituent.
In-Depth Analysis of this compound Reveals Limited Publicly Available Research
Initial investigations into the chemical reactivity and mechanistic pathways of the compound this compound have revealed a significant scarcity of publicly available scientific literature, patents, and research data. Despite a comprehensive search for information pertaining to its synthesis, hydrolysis, alcoholysis, amidation, rearrangement reactions, and catalytic transformations, no specific studies detailing these aspects for this particular molecule could be identified.
The core structure of the molecule, an oxane-2,6-dione, is also known as a glutaric anhydride. Glutaric anhydride itself is a well-documented chemical intermediate used in the production of various materials, including pharmaceuticals and polymers. The reactivity of the glutaric anhydride ring is characterized by its susceptibility to nucleophilic attack, leading to ring-opening reactions. This general reactivity pattern would be expected for this compound. However, the influence of the substituted phenyl group—specifically the bromine and fluorine atoms at the 4- and 2-positions, respectively—on the kinetics and mechanisms of these reactions has not been specifically elucidated in the available literature.
Similarly, while transition metal-catalyzed processes, organocatalytic applications, and photochemical and electrochemical reactivity are broad areas of chemical research, no studies specifically involving this compound in these contexts were found. The presence of a bromo-aromatic moiety suggests potential for cross-coupling reactions, a common application for such functional groups in organic synthesis. Nevertheless, without experimental data, any discussion of its reactivity in such transformations would be purely speculative.
The absence of detailed research findings makes it impossible to construct data tables or provide in-depth mechanistic discussions as requested. The scientific community has not, to date, published research that would allow for a thorough and scientifically accurate article on the specific chemical behaviors of this compound.
Derivatization and Applications in Organic Synthesis: Expanding the Chemical Utility of 4 4 Bromo 2 Fluorophenyl Oxane 2,6 Dione
Functionalization Strategies at the Oxane-2,6-dione Core
The oxane-2,6-dione ring, a derivative of glutaric anhydride (B1165640), is susceptible to various transformations, primarily involving the electrophilic carbonyl groups and the acidic α-protons on the glutaric ring.
The carbonyl groups of the anhydride are highly reactive towards nucleophiles. This reactivity is commonly exploited in ring-opening reactions to introduce new functional groups. biosynth.com The reaction typically involves the attack of a nucleophile on one of the carbonyl carbons, leading to the cleavage of an acyl-oxygen bond and the formation of a substituted glutaric acid derivative. researchgate.net
Common nucleophiles include alcohols, amines, and thiols, which yield esters, amides, and thioesters, respectively. These reactions are often performed under mild conditions and can proceed without a catalyst. chemicalbook.com For instance, reaction with an alcohol (R'-OH) would yield a mono-ester of 4-(4-bromo-2-fluorophenyl)glutaric acid. Similarly, reaction with a primary or secondary amine (R'R''NH) would produce the corresponding mono-amide. This strategy is a cornerstone for incorporating the core structure into larger molecules, such as polymers or bioconjugates. sigmaaldrich.comebi.ac.uk
| Nucleophile | Reagent Example | Product Class | Resulting Functional Groups |
|---|---|---|---|
| Alcohol | Methanol (CH₃OH) | Mono-ester | Carboxylic acid, Methyl ester |
| Primary Amine | Aniline (C₆H₅NH₂) | Mono-amide | Carboxylic acid, Phenyl amide |
| Secondary Amine | Dimethylamine ((CH₃)₂NH) | Mono-amide | Carboxylic acid, N,N-dimethyl amide |
| Water | H₂O | Dicarboxylic acid | Two Carboxylic acid groups |
The carbon atoms adjacent to the carbonyl groups (C3 and C5 positions) possess acidic protons that can be removed by a suitable base to form an enolate. This enolate intermediate can then react with various electrophiles, allowing for the introduction of substituents onto the glutaric ring.
This approach is fundamental for creating more complex, substituted glutaric anhydride derivatives. google.com For example, deprotonation followed by reaction with an alkyl halide (e.g., methyl iodide) would introduce an alkyl group at the C3 or C5 position. This functionalization increases the steric bulk and modifies the electronic properties of the molecule, which can be crucial for tuning its biological activity or material properties. While direct alkylation of the anhydride can be challenging, a common strategy involves the synthesis of an α-substituted glutaric diester, followed by hydrolysis and cyclization to form the desired substituted anhydride. chemrxiv.org
Transformations Involving the Halogenated Phenyl Moiety
The 4-bromo-2-fluorophenyl group is a richly functionalized aromatic ring that offers multiple avenues for modification, including cross-coupling reactions, nucleophilic substitution, and the formation of organometallic intermediates.
The carbon-bromine bond is a key site for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. rsc.org
Suzuki Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.org Reacting 4-(4-bromo-2-fluorophenyl)oxane-2,6-dione with an arylboronic acid (Ar-B(OH)₂) would replace the bromine atom with a new aryl group, yielding a biaryl structure. ugr.esarkat-usa.org This method is widely used due to its mild reaction conditions and tolerance of a broad range of functional groups. mdpi.com
Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This transformation is highly valuable for synthesizing arylalkynes, which are important intermediates in organic synthesis and materials science. youtube.comnih.gov
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgyoutube.com This reaction typically results in the formation of a new carbon-carbon bond at the less substituted carbon of the alkene, with high trans selectivity. mdpi.comnih.gov
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Biaryl derivative |
| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Amine Base | Arylalkyne derivative |
| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Arylated alkene derivative |
While less common than reactions involving the aryl bromide, the fluorine atom can be displaced via a nucleophilic aromatic substitution (SₙAr) mechanism. libretexts.org For an SₙAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com
In this specific molecule, the reactivity of the C-F bond is influenced by the electronic nature of the oxanedione ring and the bromine atom. The high electronegativity of fluorine makes it a good leaving group in SₙAr reactions because it stabilizes the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. stackexchange.comyoutube.com Strong nucleophiles, such as alkoxides or amines, can potentially replace the fluorine atom under specific conditions, providing a route to further functionalize the aromatic ring.
The aryl bromide can be converted into a highly reactive organometallic intermediate. A common method is lithium-halogen exchange, where the aryl bromide is treated with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. This reaction replaces the bromine atom with lithium, generating a potent aryl lithium nucleophile. nih.gov
This organolithium species can then be quenched with a wide variety of electrophiles to introduce diverse functional groups. For example, reaction with carbon dioxide (CO₂) followed by an acidic workup yields a carboxylic acid. Reaction with aldehydes or ketones produces secondary or tertiary alcohols, respectively. This two-step sequence significantly broadens the synthetic utility of the starting material, allowing for the introduction of functionalities that are not easily accessible through other methods.
This compound as a Versatile Building Block for Complex Architectures
The structure of this compound, a derivative of glutaric anhydride, positions it as a highly valuable intermediate in organic synthesis. The presence of the reactive anhydride ring, combined with the electronically distinct 4-bromo-2-fluorophenyl substituent, offers multiple avenues for constructing complex molecular frameworks.
Glutaric anhydrides are well-documented precursors for the synthesis of a variety of heterocyclic compounds, particularly those containing a six-membered ring. The reaction of glutaric anhydride with primary amines or ammonia, for example, is a standard method for the preparation of glutarimides (piperidine-2,6-diones). This transformation is expected to be readily applicable to this compound, providing a direct route to a range of N-substituted piperidine-2,6-diones bearing the 4-bromo-2-fluorophenyl moiety.
Furthermore, aryl-substituted cyclic anhydrides have been successfully employed in the Castagnoli–Cushman reaction to produce novel tetrahydroisoquinolone carboxylic acids. mdpi.com This reaction involves the condensation of an anhydride with an imine, leading to the formation of a lactam with high diastereoselectivity. mdpi.com By analogy, this compound could react with various imines to yield a library of novel δ-lactams, which are important structural motifs in many biologically active compounds. The electron-withdrawing nature of the fluoro and bromo substituents on the phenyl ring may influence the reactivity of the anhydride and the stereochemical outcome of the reaction.
The general reactivity of acid anhydrides with binucleophiles provides a fertile ground for the synthesis of a wide array of heterocyclic systems. longdom.org Reactions with hydrazines could lead to the formation of pyridazinones, while reaction with hydroxylamine (B1172632) could yield oxazinones. The 4-bromo-2-fluorophenyl group would be incorporated into these heterocyclic scaffolds, allowing for further functionalization through cross-coupling reactions at the bromide position.
The unique combination of a reactive anhydride and a functionalized aromatic ring makes this compound a promising precursor for advanced organic materials and specialty chemicals. Cyclic anhydrides are known to be key components in the synthesis of various functional molecules, including pharmaceuticals, agrochemicals, and dyes. researchgate.net
The 4-bromo-2-fluorophenyl moiety offers several opportunities for tailoring the properties of the final products. The bromine atom can serve as a handle for post-synthetic modification via palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. This versatility is crucial for the development of specialty chemicals with specific electronic or photophysical properties. For instance, the incorporation of conjugated aryl or heteroaryl groups could lead to the formation of novel dyes or organic electronic materials.
The fluorine atom, on the other hand, can impart desirable properties such as increased metabolic stability and enhanced binding affinity in biologically active molecules. Therefore, derivatives of this compound could be explored as intermediates in the synthesis of novel pharmaceuticals and agrochemicals.
The reactivity of the anhydride group itself can be harnessed to create functional materials. For example, reaction with fluorescent amines or alcohols could lead to the development of novel fluorescent probes and sensors. The anhydride can also be used to cross-link polymers, leading to the formation of robust materials with tailored mechanical and thermal properties.
Ring-opening polymerization (ROP) of cyclic esters and anhydrides is a powerful technique for the synthesis of biodegradable polyesters. nih.gov Glutaric anhydride and its derivatives are known to undergo ROP to produce polyesters with a variety of properties. It is anticipated that this compound can also be polymerized via ROP, leading to the formation of polyesters with the 4-bromo-2-fluorophenyl group as a pendant substituent along the polymer backbone.
The presence of the bulky and functionalized aryl group is expected to influence the polymerization process and the properties of the resulting polymer. The steric hindrance of the substituent may affect the rate of polymerization and the achievable molecular weight. The electronic properties of the 4-bromo-2-fluorophenyl group will impact the polarity and solubility of the polymer.
The resulting polyesters would be highly functional materials. The pendant 4-bromo-2-fluorophenyl groups could be used to tune the refractive index, thermal stability, and flame retardancy of the polymer. Moreover, the bromine atoms along the polymer chain would provide sites for post-polymerization modification, allowing for the introduction of other functional groups or for cross-linking the polymer chains. This would enable the creation of a wide range of specialty polymers and resins with tailored properties for applications in coatings, adhesives, and advanced composites.
Comparative Analysis of Structural Modifications on Chemical Behavior and Synthetic Utility of Oxane-2,6-dione Derivatives
The chemical behavior and synthetic utility of oxane-2,6-dione derivatives are significantly influenced by the nature of the substituents on the ring. A comparative analysis of different substitution patterns can provide valuable insights into the reactivity and potential applications of these compounds.
The reactivity of the anhydride ring is primarily governed by the electrophilicity of the carbonyl carbons. Electron-withdrawing substituents on the ring are expected to increase the electrophilicity of the carbonyl groups, making the anhydride more reactive towards nucleophiles. ajol.info In the case of this compound, the 4-bromo-2-fluorophenyl group is expected to have a net electron-withdrawing effect due to the inductive effects of the halogen atoms. This would make the anhydride more susceptible to nucleophilic attack compared to unsubstituted glutaric anhydride.
Conversely, electron-donating substituents would decrease the reactivity of the anhydride. The position of the substituent on the ring also plays a crucial role. A substituent at the 4-position, as in the title compound, will have a more pronounced electronic effect on the anhydride ring compared to a substituent at the 3- or 5-position.
The steric bulk of the substituent can also influence the reactivity. A bulky substituent can hinder the approach of a nucleophile to the carbonyl carbons, thereby slowing down the reaction rate. The 4-bromo-2-fluorophenyl group is relatively bulky and may introduce some steric hindrance, which could be a factor in certain synthetic applications.
In the context of polymerization, the nature of the substituent can affect the polymerizability of the monomer and the properties of the resulting polymer. Bulky substituents can lower the ceiling temperature of the polymerization, making it more challenging to achieve high molecular weights. However, they can also lead to polymers with higher glass transition temperatures and modified mechanical properties.
The following table provides a comparative overview of the expected effects of different substituents on the properties of oxane-2,6-dione derivatives:
| Substituent at 4-position | Electronic Effect | Steric Effect | Expected Reactivity towards Nucleophiles | Expected Polymer Properties |
| -H (Glutaric anhydride) | Neutral | Minimal | Baseline | Flexible, lower Tg |
| -CH3 (alkyl) | Electron-donating | Small | Decreased | More hydrophobic, potentially lower Tg |
| -Ph (phenyl) | Electron-withdrawing (inductive), Electron-donating (resonance) | Moderate | Slightly increased | Increased rigidity, higher Tg |
| -4-Bromo-2-fluorophenyl | Electron-withdrawing | Moderate to large | Increased | Increased rigidity, higher Tg, flame retardant properties, sites for post-polymerization modification |
| -NO2 (nitro) | Strongly electron-withdrawing | Small | Significantly increased | High polarity, potentially brittle |
This comparative analysis highlights the versatility of the oxane-2,6-dione scaffold and the potential for fine-tuning its chemical and physical properties through judicious choice of substituents. The 4-(4-bromo-2-fluorophenyl) substituent, in particular, offers a unique combination of electronic and steric effects, along with a handle for further functionalization, making it a promising building block for a wide range of applications in organic synthesis and materials science.
Advanced Theoretical and Computational Studies of 4 4 Bromo 2 Fluorophenyl Oxane 2,6 Dione
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are pivotal in understanding the intrinsic properties of 4-(4-Bromo-2-fluorophenyl)oxane-2,6-dione at the atomic level. These computational methods provide a detailed picture of its electronic landscape, which is crucial for predicting its chemical behavior.
Molecular Orbital Theory and Frontier Orbital Analysis for Reactivity Prediction
Molecular Orbital (MO) theory is instrumental in describing the chemical reactivity of a molecule. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO indicates its capacity to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a higher propensity for chemical reactions. For this compound, the distribution and energies of these orbitals are heavily influenced by the electron-withdrawing nature of the bromine and fluorine atoms on the phenyl ring and the carbonyl groups in the oxane-dione ring.
Theoretical calculations would likely show that the HOMO is localized primarily on the bromine- and fluorine-substituted phenyl ring, which is rich in electrons. Conversely, the LUMO is expected to be centered on the electron-deficient oxane-2,6-dione ring, particularly around the carbonyl carbons. This separation of frontier orbitals suggests that the molecule is susceptible to nucleophilic attack at the oxane-dione ring and electrophilic attack on the aryl substituent.
Table 1: Predicted Frontier Orbital Energies and Properties of this compound (Note: The following data is hypothetical and based on theoretical predictions for similar structures.)
| Parameter | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | Suggests moderate chemical stability |
| Ionization Potential | 6.5 eV | Energy required to remove an electron |
| Electron Affinity | 1.2 eV | Energy released upon gaining an electron |
Charge Distribution and Electrostatic Potential Maps
The charge distribution within this compound is highly polarized due to the presence of several electronegative atoms (oxygen, fluorine, bromine). An electrostatic potential map would visually represent this charge distribution, highlighting regions of negative and positive electrostatic potential.
Regions of negative potential (typically colored red or yellow) are expected around the oxygen atoms of the carbonyl groups and the fluorine atom, indicating areas that are rich in electrons and susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be anticipated around the hydrogen atoms and the carbonyl carbons, signifying electron-deficient areas that are prone to nucleophilic attack. The bromine atom would contribute to a region of slight negative potential.
Vibrational Spectroscopy and NMR Parameter Predictions
Theoretical calculations can predict the vibrational frequencies that correspond to the infrared (IR) and Raman spectra of the molecule. These predictions are valuable for interpreting experimental spectra and confirming the molecular structure. Key predicted vibrational modes for this compound would include strong C=O stretching frequencies for the dione functionality, C-O-C stretching of the oxane ring, and various aromatic C-C stretching and bending modes, as well as C-F and C-Br stretching vibrations.
Similarly, Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts (¹H and ¹³C), can be computationally predicted. These predictions aid in the assignment of signals in experimental NMR spectra. The chemical shifts would be influenced by the electronic environment of each nucleus. For instance, the protons and carbons of the phenyl ring would show shifts characteristic of a substituted aromatic system, with the fluorine and bromine atoms causing distinct downfield shifts. The protons and carbons of the oxane-dione ring would have chemical shifts indicative of their proximity to the electron-withdrawing carbonyl groups.
Molecular Dynamics and Conformational Analysis
The three-dimensional shape and flexibility of this compound are critical to its function and interactions with other molecules. Molecular dynamics simulations and conformational analysis provide insights into these aspects.
Ring Puckering and Conformational Preferences of the Oxane-2,6-dione Ring
The six-membered oxane-2,6-dione ring is not planar and will adopt various puckered conformations to minimize steric strain. The most common conformations for six-membered rings are the chair, boat, and twist-boat forms. For the oxane-2,6-dione ring, the presence of two sp²-hybridized carbonyl carbons influences the puckering.
The most stable conformation is likely to be a distorted chair or a twist-boat conformation, which alleviates the steric hindrance between the substituents and minimizes torsional strain. The 4-substituted phenyl group will preferentially occupy an equatorial position in the most stable chair conformation to reduce steric clashes.
Table 2: Predicted Conformational Preferences of the Oxane-2,6-dione Ring (Note: The following data is hypothetical and based on theoretical predictions for similar structures.)
| Conformation | Relative Energy (kcal/mol) | Dihedral Angles (degrees) | Key Features |
| Distorted Chair | 0.0 | C1-C2-C3-C4 ≈ ±55° | Aryl group in equatorial position, minimizing steric strain. |
| Twist-Boat | 1.5 - 2.5 | Varies | A flexible intermediate between chair and boat forms. |
| Boat | 4.0 - 5.0 | C1-C2-C3-C4 ≈ 0° | Generally higher in energy due to eclipsing interactions. |
Rotational Barriers and Dynamic Behavior of the Aryl Substituent
The bond connecting the 4-(4-Bromo-2-fluorophenyl) group to the oxane-2,6-dione ring is a single bond, allowing for rotation. However, this rotation is not entirely free due to steric hindrance between the ortho-fluorine atom and the hydrogens on the oxane ring.
Computational Elucidation of Reaction Mechanisms and Transition States
Detailed computational studies elucidating the specific reaction mechanisms and transition states for transformations involving this compound are not extensively available in the current body of scientific literature. Theoretical investigations, typically employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions. Such studies would identify the structures of transition states, intermediates, and products, providing a comprehensive understanding of the reaction pathways.
Energy Profiles and Rate Constant Predictions for Key Transformations
The prediction of energy profiles and rate constants for key transformations of this compound remains an area requiring further research. Computational methodologies, such as DFT calculations, are often used to determine the activation energies (Ea) and thermodynamic parameters (ΔG, ΔH, ΔS) for reaction steps. These parameters are crucial for predicting the kinetics and feasibility of chemical processes. For analogous brominated aromatic compounds undergoing reactions like nucleophilic substitution, computational studies have been used to analyze the reaction's kinetics and thermodynamic properties, revealing multi-step pathways with distinct activated complexes researchgate.net. However, specific data for this compound is not presently available.
Solvent Effects in Computational Models of Reactions
The influence of solvents on the reaction mechanisms and kinetics of this compound has not been specifically modeled computationally. Solvent effects are a critical aspect of reaction modeling, as the polarity and nature of the solvent can significantly alter the energy landscape of a reaction. Computational approaches, such as the use of implicit or explicit solvent models, can provide insights into how different solvents might stabilize or destabilize reactants, transition states, and products, thereby affecting reaction rates and outcomes. For other cyclic organic compounds, studies have shown that solvents play a significant role in transformations by influencing the balance among various products formed ekb.eg.
Intermolecular Interactions and Supramolecular Assembly Studies
The study of intermolecular interactions is fundamental to understanding the solid-state properties and crystal engineering of molecular compounds. For this compound, these interactions are dictated by the presence of the bromine and fluorine atoms, the phenyl ring, and the oxane-2,6-dione moiety.
Hydrogen Bonding Networks
The oxane-2,6-dione ring in the title compound contains potential hydrogen bond acceptors in the form of its oxygen atoms. In the solid state, these can interact with hydrogen bond donors from neighboring molecules. In related heterocyclic compounds, intermolecular hydrogen bonds, such as N—H···O, have been observed to play a crucial role in stabilizing the crystal lattice urfu.ruresearchgate.net. These interactions often lead to the formation of one-dimensional chains or more complex three-dimensional networks researchgate.net. Hirshfeld surface analysis is a common computational tool used to visualize and quantify these intermolecular contacts within a crystal structure urfu.ru.
Crystal Packing and Self-Assembly Predictions from Molecular Structure
Predicting the crystal packing and self-assembly of this compound from its molecular structure involves a computational assessment of the likely intermolecular interactions. The interplay of hydrogen bonding, halogen bonding, and π-π stacking interactions will govern the final three-dimensional arrangement of the molecules in the crystal. In similar rigid-rod type molecules, these combined interactions can lead to the formation of infinite unimolecular networks and specific packing motifs urfu.ru. For other halogenated aromatic compounds, different polymorphs can arise from variations in the stacking of two-dimensional sheets formed by these intermolecular forces.
Cheminformatics and Machine Learning Approaches for Predicting Chemical Reactivity and Synthetic Accessibility
The intersection of computational chemistry and artificial intelligence has ushered in a new era of predictive modeling for chemical synthesis and reactivity. For a molecule such as this compound, these advanced computational tools offer a powerful means to forecast its behavior in chemical reactions and to assess the feasibility of its synthesis in silico, thereby accelerating research and development efforts.
Cheminformatics provides the foundational tools for representing and analyzing chemical structures, while machine learning algorithms leverage this information to build predictive models from large datasets of known chemical reactions and molecular properties. These approaches are particularly valuable for novel compounds where experimental data is scarce.
Predicting Chemical Reactivity
Machine learning models, particularly deep neural networks and support vector machines, are increasingly being employed to predict the chemical reactivity of organic molecules. nih.gov These models are trained on vast databases of experimentally validated reactions to learn the complex relationships between a molecule's structure and its reactive behavior.
For this compound, a key application of these models would be to predict its susceptibility to various reagents and reaction conditions. For instance, a model could be trained to identify the most likely sites of nucleophilic or electrophilic attack on the molecule, or to predict the outcome of a reaction with a specific catalyst.
A hypothetical reactivity profile for this compound, as predicted by a machine learning model, is presented in the table below. This table illustrates the kind of predictive data that can be generated, offering insights into the molecule's potential chemical transformations.
Table 1: Predicted Reactivity of this compound
| Reaction Type | Predicted Reactivity Score (out of 1) | Most Probable Reaction Site |
|---|---|---|
| Nucleophilic Acyl Substitution | 0.85 | Carbonyl carbons of the oxane-2,6-dione ring |
| Electrophilic Aromatic Substitution | 0.65 | Phenyl ring, ortho to the fluorine atom |
| Suzuki Coupling | 0.92 | Bromine atom on the phenyl ring |
| C-H Activation | 0.45 | Methylene (B1212753) groups of the oxane ring |
Note: The data in this table is hypothetical and for illustrative purposes only.
Assessing Synthetic Accessibility
The synthetic accessibility of a molecule is a measure of how easily it can be synthesized from readily available starting materials. nih.gov Machine learning models can be trained to estimate a "synthetic accessibility score" based on a molecule's structural complexity and a comparison to known synthetic routes. nih.gov
Several scoring functions have been developed for this purpose, including the Synthetic Accessibility Score (SAScore), the Synthesis and Retrosynthesis Analysis Program (SYBA), and the SCScore. nih.gov These tools analyze a molecule's structure and assign a score that reflects the predicted difficulty of its synthesis. A lower score generally indicates a more accessible molecule.
The application of such models to this compound would provide a quantitative measure of its synthetic feasibility. This information is crucial for prioritizing drug candidates and for planning efficient synthetic routes.
A comparison of hypothetical synthetic accessibility scores for this compound, as generated by different machine learning models, is provided in the table below.
Table 2: Predicted Synthetic Accessibility of this compound
| Model | Synthetic Accessibility Score | Interpretation |
|---|---|---|
| SAScore | 3.2 | Moderately accessible |
| SYBA | 0.78 | Accessible |
| SCScore | 2.5 | Moderately accessible |
Note: The data in this table is hypothetical and for illustrative purposes only.
In addition to providing a single accessibility score, some machine learning models can also suggest potential retrosynthetic pathways. These models, often based on graph theory and deep learning, can deconstruct a target molecule into simpler, commercially available precursors, thereby providing a roadmap for its synthesis.
The continued development of cheminformatics and machine learning approaches holds great promise for the study of novel compounds like this compound. By providing accurate predictions of chemical reactivity and synthetic accessibility, these tools can help to guide experimental work and accelerate the discovery of new medicines and materials.
Future Perspectives and Emerging Research Directions for 4 4 Bromo 2 Fluorophenyl Oxane 2,6 Dione
Development of Novel Asymmetric Synthetic Methodologies
The presence of a stereocenter at the C4 position of the oxane ring means that 4-(4-Bromo-2-fluorophenyl)oxane-2,6-dione can exist as a pair of enantiomers. The biological activity of chiral molecules is often enantiomer-dependent; therefore, the development of asymmetric synthetic routes to access enantiomerically pure forms of this compound is a critical future objective.
Future research will likely focus on catalytic asymmetric methods, which offer an efficient and atom-economical approach to producing single enantiomers. Key areas of exploration could include:
Chiral Lewis Acid Catalysis: Utilizing chiral catalysts to control the stereochemical outcome of the key ring-forming or substitution reactions.
Organocatalysis: Employing small organic molecules as chiral catalysts, which can offer advantages in terms of stability, cost, and environmental impact.
Biocatalytic Approaches: Using enzymes to perform stereoselective reactions, offering high enantioselectivity under mild conditions.
The successful development of such methodologies would not only provide access to the individual enantiomers for pharmacological evaluation but also contribute valuable new tools to the field of asymmetric synthesis. nih.gov
Exploration of Sustainable and Green Chemistry Approaches in its Synthesis and Derivatization
Modern chemical synthesis places a strong emphasis on sustainability and environmentally benign processes. nih.gov Future research on this compound will undoubtedly incorporate the principles of green chemistry. rsc.org Current synthetic methods for glutaric anhydrides and related heterocycles often rely on harsh reagents and organic solvents. ajol.info
Emerging research is expected to focus on several key areas to improve the environmental footprint of its synthesis and subsequent chemical modifications:
Alternative Energy Sources: Investigating the use of microwave irradiation and ultrasonication to accelerate reaction rates, potentially leading to higher yields and reduced energy consumption. nih.gov
Greener Solvents and Catalysts: Replacing traditional volatile organic solvents with greener alternatives like ionic liquids or even solvent-free reaction conditions. nih.govajol.info The development of reusable heterogeneous catalysts, such as solid acids like sulfated zirconia, could replace corrosive homogeneous catalysts and simplify product purification. ajol.info
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product, minimizing waste. A notable example in a related area is the direct oxidation of cyclopentene (B43876) with hydrogen peroxide to produce glutaric acid, a precursor to the anhydride (B1165640), which avoids organic solvents and harsh oxidants. rsc.orgresearchgate.net
Mechanochemistry: Exploring solvent-free mechanochemical processes, such as ball milling, which can reduce solvent waste and sometimes lead to different reactivity or product outcomes. researchgate.net
These sustainable approaches will be crucial for developing economically viable and environmentally responsible manufacturing processes for this compound and its derivatives. nih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency
The synthesis of heterocyclic compounds is increasingly benefiting from the adoption of continuous flow chemistry. numberanalytics.comspringerprofessional.de This technology offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and straightforward scalability. sci-hub.se
Future work on this compound is poised to leverage these benefits:
Enhanced Safety and Control: Flow reactors can safely handle potentially hazardous reagents and exothermic reactions by using small reactor volumes and superior temperature control. durham.ac.uk
Process Optimization: The ability to rapidly screen a wide range of reaction conditions (temperature, pressure, residence time, stoichiometry) makes flow chemistry ideal for optimizing the synthesis of the target molecule.
Telescoped Reactions: Multi-step syntheses can be "telescoped" into a single continuous sequence without the need to isolate and purify intermediates, significantly improving efficiency. uc.pt
Automation and Data Integration: Integrating flow reactors with automated control systems and in-line analytical techniques (e.g., IR, UV-Vis) allows for real-time monitoring and optimization. durham.ac.uk This can be further combined with machine learning algorithms to intelligently explore reaction space and identify optimal conditions, accelerating process development. rsc.org
The application of flow chemistry will be instrumental in moving the synthesis of this compound from laboratory-scale discovery to efficient and reproducible production. researchgate.net
Discovery of Unforeseen Chemical Transformations and Rearrangements
The oxane-2,6-dione (glutaric anhydride) core is a reactive electrophilic species, susceptible to nucleophilic attack. fiveable.melibretexts.org This inherent reactivity provides a fertile ground for discovering novel chemical transformations. While reactions with simple nucleophiles like water, alcohols, and amines are predictable, exploring reactions under more diverse conditions could unveil unexpected pathways.
Future research could focus on:
Reactions with Complex Nucleophiles: Investigating reactions with bifunctional or multifunctional nucleophiles, which could lead to the formation of complex polycyclic or macrocyclic structures.
Domino and Cascade Reactions: Designing reaction sequences where the initial reaction of the anhydride triggers a cascade of subsequent transformations, allowing for the rapid construction of molecular complexity from simple starting materials.
Metal-Catalyzed Reactions: Exploring transition-metal-catalyzed reactions to functionalize the molecule at different positions, including the aromatic ring or the heterocyclic core.
Rearrangement Reactions: Studying the stability of the molecule and its derivatives under thermal, photochemical, or catalytic conditions to uncover potential skeletal rearrangements, leading to novel heterocyclic scaffolds. For instance, the reaction of glutaric anhydride with imines has been shown to produce substituted piperidin-2-ones, demonstrating the potential of this core to serve as a building block for different heterocyclic systems. researchgate.net
Such explorations could significantly expand the chemical space accessible from this starting material, yielding compounds with potentially unique properties.
Advanced Spectroscopic (e.g., Solid-State NMR, High-Resolution Mass Spectrometry) and Crystallographic Studies
A comprehensive understanding of a molecule's structure, both in solution and in the solid state, is fundamental to understanding its properties and reactivity. Future research will employ a suite of advanced analytical techniques to fully characterize this compound.
| Analytical Technique | Potential Research Focus | Expected Insights |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination and fragmentation analysis. | Unambiguous confirmation of the elemental composition; structural information from fragmentation patterns. researchgate.net |
| Advanced NMR Spectroscopy | 2D NMR (COSY, HSQC, HMBC), NOESY/ROESY, and 19F NMR. | Complete assignment of 1H, 13C, and 19F signals; determination of through-bond and through-space correlations to confirm connectivity and conformation in solution. ipb.pt |
| Solid-State NMR (ssNMR) | Analysis of the compound in its crystalline or amorphous solid form, with a focus on quadrupolar nuclei. | Information on molecular packing, conformation, and intermolecular interactions in the solid state. wikipedia.org Probing the local electronic environment of the bromine atom via 79/81Br ssNMR. rsc.orghuji.ac.ilresearchgate.net |
| Single-Crystal X-ray Diffraction | Determination of the three-dimensional molecular and crystal structure. | Precise bond lengths, bond angles, and torsion angles; detailed information on intermolecular interactions (e.g., hydrogen bonding, halogen bonding, π-stacking) that dictate the crystal packing. mdpi.com |
These detailed structural studies will provide a crucial foundation for rationalizing the compound's chemical behavior and for designing derivatives with targeted properties.
Contribution to Fundamental Organic Chemistry Principles and Heterocyclic Synthesis Methodologies
The study of specifically substituted molecules like this compound can provide valuable insights that transcend the compound itself, contributing to the broader field of organic chemistry. As a reactive building block, glutaric anhydride and its derivatives are important in both organic and polymer synthesis. researchgate.netnbinno.com
Future investigations into this compound could contribute in several ways:
Mechanistic Studies: Detailed kinetic and computational studies of its reactions can elucidate fundamental principles of nucleophilic acyl substitution, stereoselectivity, and the influence of substituents on reactivity.
Structure-Property Relationships: Systematically modifying the substituents on the phenyl ring and observing the effects on the compound's chemical, physical, and biological properties will help establish clear structure-property relationships.
Development of New Synthetic Methods: The challenges encountered in synthesizing and functionalizing this molecule will spur the development of new synthetic methodologies that could be broadly applicable to other heterocyclic systems. rsc.org The field of heterocyclic chemistry is constantly evolving, with a need for novel compounds and more efficient, sustainable synthetic methods. numberanalytics.comnumberanalytics.com
By serving as a model system, research on this compound can advance our fundamental understanding of chemical principles and expand the synthetic chemist's toolkit for constructing valuable heterocyclic molecules.
Q & A
Q. What are the key synthetic routes for 4-(4-Bromo-2-fluorophenyl)oxane-2,6-dione?
- Methodological Answer : A common approach involves cyclization of substituted phenylacetic acid derivatives. For example, 4-bromo-2-fluorophenylacetic acid (or its ester) can undergo intramolecular esterification under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) to form the oxane-dione core. Bromo- and fluoro-substituted intermediates, such as those listed in product catalogs (e.g., 4-Bromo-2,6-difluorophenylacetic acid in ), are critical precursors . Alternative routes may employ Suzuki-Miyaura coupling to introduce the bromo-fluorophenyl group onto a preformed oxane-2,6-dione scaffold. Purity of intermediates (>95% by HPLC) is essential to avoid side reactions .
Q. How is this compound characterized using spectroscopic techniques?
- Methodological Answer :
- 1H/13C NMR : Identify aromatic protons (δ 7.0–8.0 ppm for bromo-fluorophenyl groups) and dione carbonyl signals (δ 170–180 ppm). Splitting patterns reveal substitution positions on the phenyl ring.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ for C₁₁H₇BrFO₃ at ~287.96 g/mol).
- X-ray Crystallography : Used to resolve stereochemistry, as demonstrated in related brominated heterocycles (e.g., highlights single-crystal X-ray studies for structural validation) .
- Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection (≥97% purity threshold) aligns with quality standards for similar fluorinated compounds .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when modifying fluorination patterns on the phenyl ring?
- Methodological Answer : Fluorination position significantly impacts electronic and steric effects. For example, 2-fluoro substitution (para to bromo) may deactivate the ring, reducing nucleophilic aromatic substitution efficiency. Systematic DFT calculations can predict reactivity trends, while controlled experiments (e.g., comparing 2-fluoro vs. 3-fluoro analogs) isolate variables. notes that 4-Bromo-2,6-difluoroaniline exhibits steric hindrance, which could analogously affect oxane-dione synthesis . Reaction monitoring via in-situ IR or LC-MS helps identify intermediates causing yield discrepancies.
Q. What catalytic strategies optimize enantioselective synthesis of this compound’s derivatives?
- Methodological Answer : Asymmetric organocatalysis or transition-metal catalysis (e.g., palladium or rhodium complexes) can induce chirality. For example, chiral phosphine ligands (similar to those in ’s discussion on asymmetric catalysis) enable enantioselective cycloadditions or C–H functionalization . Screening catalysts under varying temperatures and solvents (e.g., DMF vs. THF) improves enantiomeric excess (ee). ’s high-purity bromo-fluorophenyl intermediates reduce racemization risks during coupling steps .
Q. How does the compound’s stability vary under thermal or photolytic conditions?
- Methodological Answer :
- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition thresholds. For example, related fluorophenyl derivatives () show stability up to 150°C, but bromine may lower this due to potential C–Br bond cleavage .
- Photolytic Degradation : UV-Vis spectroscopy monitors absorbance changes under light exposure (λ = 254–365 nm). Quenching experiments with radical scavengers (e.g., TEMPO) identify degradation pathways.
Key Considerations for Experimental Design
- Intermediate Selection : Use high-purity bromo-fluorophenyl precursors (e.g., >97% by GC/HPLC) to minimize side reactions .
- Catalyst Screening : Prioritize ligands with electron-withdrawing groups to enhance stability in fluorinated systems .
- Safety Protocols : Follow guidelines for handling brominated compounds (e.g., PPE, fume hoods), as outlined in safety data sheets for analogs like 4-Bromo-2,6-difluoroaniline .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
